molecular formula C10H11Cl B13589889 1-(Chloromethyl)-2-cyclopropylbenzene

1-(Chloromethyl)-2-cyclopropylbenzene

Cat. No.: B13589889
M. Wt: 166.65 g/mol
InChI Key: NWBIHIGKQFIVIP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-cyclopropylbenzene is an organic compound characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-cyclopropylbenzene typically involves the chloromethylation of 2-cyclopropylbenzene. This process can be achieved using the Blanc chloromethylation reaction, which employs formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions are generally acidic, and the temperature is maintained to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts, such as benzyl trimethyl ammonium chloride, can enhance the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-cyclopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions can produce a variety of functionalized benzene derivatives.
  • Oxidation can lead to the formation of benzyl alcohol or benzoic acid derivatives.
  • Reduction typically yields methyl-substituted benzene compounds.

Scientific Research Applications

1-(Chloromethyl)-2-cyclopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-cyclopropylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with molecular targets and pathways .

Comparison with Similar Compounds

    1-(Chloromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-(Chloromethyl)-2-ethylbenzene: Contains an ethyl group in place of the cyclopropyl group.

    1-(Chloromethyl)-2-isopropylbenzene: Features an isopropyl group instead of a cyclopropyl group.

Uniqueness: 1-(Chloromethyl)-2-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-(chloromethyl)-2-cyclopropylbenzene

InChI

InChI=1S/C10H11Cl/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2

InChI Key

NWBIHIGKQFIVIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2CCl

Origin of Product

United States

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